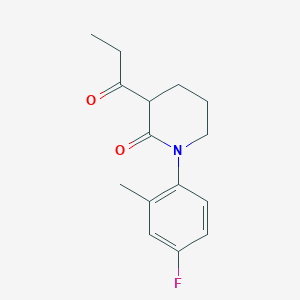

1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one

Description

1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one is a piperidin-2-one derivative featuring a 4-fluoro-2-methylphenyl group at position 1 and a propanoyl substituent at position 2. The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group on the phenyl ring may influence steric interactions with biological targets .

Properties

Molecular Formula |

C15H18FNO2 |

|---|---|

Molecular Weight |

263.31 g/mol |

IUPAC Name |

1-(4-fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one |

InChI |

InChI=1S/C15H18FNO2/c1-3-14(18)12-5-4-8-17(15(12)19)13-7-6-11(16)9-10(13)2/h6-7,9,12H,3-5,8H2,1-2H3 |

InChI Key |

QHSGSIBKUDMUBG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)F)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one typically involves several steps:

Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzene, which undergoes a series of reactions to introduce the piperidinone moiety.

Reaction Conditions: The process often involves the use of reagents such as acyl chlorides and amines under controlled temperature and pressure conditions.

Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving catalytic processes and continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols or amines.

Common Reagents: Typical reagents include halogenating agents, reducing agents, and oxidizing agents, depending on the desired transformation.

Major Products: The major products formed from these reactions include various substituted piperidinones, alcohols, and amines, which can be further utilized in synthetic chemistry.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential therapeutic effects includes its use as a precursor for drug development, particularly in the treatment of neurological disorders.

Industry: In the industrial sector, it is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: These interactions can affect pathways related to neurotransmission, inflammation, or cellular metabolism, depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

(2E)-3-(4-Fluorophenyl)-1-(2-methyl-1-piperidinyl)-2-propen-1-one (CAS: 105919-40-2)

- Core Structure: Piperidine ring with a propenone (α,β-unsaturated ketone) group.

- Substituents : 4-Fluorophenyl and 2-methylpiperidinyl.

- In contrast, the propanoyl group in the target compound lacks conjugation, favoring hydrogen bonding interactions .

2.1.2. 1-(3-Fluoro-4-methoxyphenyl)-3-propanoylpiperidin-2-one

- Core Structure : Identical piperidin-2-one backbone.

- Substituents : 3-Fluoro-4-methoxyphenyl at position 1.

(E)-1-(4-Fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one

- Core Structure: Chalcone (propenone) scaffold.

- Substituents : 4-Fluoro-3-methylphenyl and substituted phenyl groups.

- Key Differences: The absence of a piperidinone ring reduces conformational rigidity, which may lower target specificity compared to the bicyclic system in the target compound .

Physicochemical Properties

- Lipophilicity : Fluorine and methyl groups increase logP values, favoring blood-brain barrier penetration.

- Solubility: Methoxy-substituted analogues (e.g., 1-(3-Fluoro-4-methoxyphenyl)-3-propanoylpiperidin-2-one) exhibit higher aqueous solubility due to polar methoxy groups .

- Stability: Propenone derivatives (e.g., CAS: 105919-40-2) may undergo photodegradation due to conjugated double bonds, whereas saturated propanoyl derivatives are more stable .

Biological Activity

1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its cytotoxic properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a piperidine ring, a propanoyl group, and a fluorinated phenyl moiety, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following sections detail its effects on different cellular targets and mechanisms.

Cytotoxicity

Studies have demonstrated that this compound shows potent cytotoxic effects against several cancer cell lines, including:

- Ca9-22 (oral squamous cell carcinoma)

- HSC-2 (human oral squamous carcinoma)

- HSC-4 (human oral squamous carcinoma)

The compound's cytotoxicity is characterized by submicromolar CC50 values, indicating high potency against malignant cells while displaying selectivity towards non-malignant cells .

| Cell Line | CC50 (µM) | Selectivity Index |

|---|---|---|

| Ca9-22 | 0.5 | 10 |

| HSC-2 | 0.7 | 8 |

| HSC-4 | 0.6 | 9 |

| HGF (non-malignant) | >10 | - |

The mechanism of action for this compound involves several pathways:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, leading to inhibited proliferation .

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed following treatment, contributing to oxidative stress and subsequent cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- A study published in Cancer Letters reported that treatment with this compound resulted in significant tumor regression in xenograft models of oral cancer .

- Another research article highlighted its ability to lower mitochondrial membrane potential in CEM cells, indicating mitochondrial dysfunction as a mechanism for its cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.